2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a chemical compound with a complex structure. It falls within the class of pyrazolo[1,5-a]pyridine derivatives. These compounds have garnered significant attention in drug chemistry, biochemistry, and related scientific fields .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the methoxyphenoxy group, pyrazolo[1,5-a]pyridine ring formation, and acetylation. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Detailed synthetic protocols are available in the literature .
Molecular Structure Analysis
- A methoxyphenoxy substituent. Understanding the spatial arrangement of these moieties is crucial for predicting its interactions with biological targets .
Chemical Reactions Analysis
- Cyclization : The pyrazolo[1,5-a]pyridine ring can undergo cyclization reactions. Exploring these reactions provides insights into its reactivity and potential applications .
Physical and Chemical Properties Analysis
Mechanism of Action
Target of Action
The primary targets of the compound 2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide are currently unknown
Mode of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine scaffold have been associated with various modes of action against different targets .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Pyrazolo[1,5-a]pyrimidines, a core structure in this compound, have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-4-2-3-5-15(14)22-11-16(20)18-12-7-9-19-13(10-12)6-8-17-19/h2-10H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOZDBOLNQOOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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